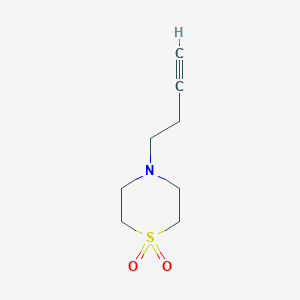

4-But-3-ynyl-1,4-thiazinane 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-But-3-ynyl-1,4-thiazinane 1,1-dioxide” is a chemical compound with the molecular formula C8H13NO2S and a molecular weight of 187.26. It is a derivative of thiazinane, a type of heterocyclic compound that contains nitrogen and sulfur in its structure . Thiazinanes and their derivatives are important in the field of medicinal chemistry due to their biological activity .

Synthesis Analysis

The synthesis of thiazinane derivatives has been a subject of interest in the field of organic chemistry . One method involves the reaction of β-propiolactone and its derivatives with thioureas . This reaction initially produces acids, which are then cyclized in acetic anhydride or a mixture with pyridine to yield thiazinan-4-ones .Molecular Structure Analysis

The molecular structure of “4-But-3-ynyl-1,4-thiazinane 1,1-dioxide” includes a fully saturated six-membered ring containing two hetero-atoms, nitrogen and sulfur . The compound also contains a but-3-ynyl group attached to the thiazinane ring.Aplicaciones Científicas De Investigación

Anti-HIV Activity

Thiazinanes and their derivatives, such as 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine, have been shown to have anti-HIV activity . This mechanism could potentially be used as an anti-AIDS treatment .

Analgesic Activity

Compounds like (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5 5]undecane-4-carbodithioate, which are derivatives of thiazinanes, have shown analgesic activity .

Antibiotic Use

Cephradine, a derivative of thiazinanes, has been used as an antibiotic . It contains a 1,3-thiazine skeleton .

Anticoagulant Use

Chlormezanone, another derivative of thiazinanes, has been utilized as an anticoagulant .

Synthesis of Imino-1,3-thiazinan-4-one Derivatives

A novel and convenient strategy has been described for the conversion of N, N′-disubstituted thioureas and acryloyl chloride into the highly biologically valuable imino-1,3-thiazinan-4-one derivatives . The synthesis proceeds through a process with good yield promoted by an electrogenerated base obtained with high current efficiency .

Interaction with CB1 and 11 βHSD1 Molecules

Based on structure–activity relationship studies, suitable targets like G-protein coupled (CB1) cannabinoid receptor and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) have been found for this synthesized molecule . The molecular docking studies were carried for the compound with CB1 and 11 βHSD1 to understand the binding interaction mechanism .

Mecanismo De Acción

While the specific mechanism of action for “4-But-3-ynyl-1,4-thiazinane 1,1-dioxide” is not mentioned in the literature, thiazinane derivatives have been shown to exhibit various biological activities. For instance, some thiazinane derivatives have demonstrated anti-HIV activity, analgesic activity, and have been used as antibiotics and anticoagulants .

Safety and Hazards

Direcciones Futuras

The future directions for the study of “4-But-3-ynyl-1,4-thiazinane 1,1-dioxide” and similar compounds could involve further exploration of their synthesis methods, chemical reactivity, and biological activity. Given the biological activity demonstrated by some thiazinane derivatives, these compounds could potentially be developed into new drugs for the treatment of various diseases .

Propiedades

IUPAC Name |

4-but-3-ynyl-1,4-thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c1-2-3-4-9-5-7-12(10,11)8-6-9/h1H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRGKYLWRGAEJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCS(=O)(=O)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-But-3-ynyl-1,4-thiazinane 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide](/img/structure/B2733589.png)

![Oxan-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2733591.png)

![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2733592.png)

![5-[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2733598.png)

![(2S)-2-[[1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2733603.png)